molecular formula C10H14N4O4S B13979512 1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine

1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine

Cat. No.: B13979512
M. Wt: 286.31 g/mol
InChI Key: SOEHZPBVIBYGJQ-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine (CAS: 55403-34-4) is a nitrogen-containing heterocyclic compound featuring a piperazine core substituted with a methylsulfonyl group at position 1 and a 5-nitro-2-pyridinyl moiety at position 4 . This compound is often utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting receptors or enzymes with nucleophilic or electrophilic binding pockets .

Properties

Molecular Formula

C10H14N4O4S

Molecular Weight

286.31 g/mol

IUPAC Name

1-methylsulfonyl-4-(5-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C10H14N4O4S/c1-19(17,18)13-6-4-12(5-7-13)10-3-2-9(8-11-10)14(15)16/h2-3,8H,4-7H2,1H3

InChI Key

SOEHZPBVIBYGJQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Piperazine Derivative: The nitro-substituted pyridine is then reacted with piperazine to form the desired piperazine derivative. This reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

    Introduction of Methylsulfonyl Group: The final step involves the introduction of the methylsulfonyl group. This can be achieved by reacting the piperazine derivative with methylsulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the methylsulfonyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino-substituted piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural Analogues with Pyridine and Piperazine Motifs

The following table summarizes key analogues and their structural/functional differences:

Compound Name Substituents/R-Groups Molecular Weight Key Properties/Applications Reference
1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine -SO₂CH₃ (position 1), 5-nitro-2-pyridinyl (position 4) 285.31 g/mol Intermediate for kinase inhibitors; high polarity due to -SO₂CH₃
1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine 3,4-dichlorophenyl (position 1), 5-nitro-2-pyridinyl (position 4) 353.21 g/mol Anticancer candidate; enhanced lipophilicity from Cl substituents
1-(2-Methyl-4-(methylsulfonyl)-6-nitrophenyl)piperazine -SO₂CH₃ and -NO₂ on phenyl ring 329.35 g/mol Potential CNS agent; steric hindrance from methyl group
1-(Naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidin-1-yl-phenyl)piperazine Naphthyl-SO₂ (position 1), nitro-piperidinyl-phenyl (position 4) 484.54 g/mol Antibacterial/antifungal activity; bulky aromatic group improves membrane penetration
Delavirdine (Piperazine derivative) -SO₂NH-indole (position 1), isopropylamino-pyridine (position 4) 457.52 g/mol NNRTI for HIV; targets reverse transcriptase via π-π stacking

Key Observations :

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances solubility in polar solvents compared to chlorophenyl or naphthyl analogues .
  • Bioactivity : Nitro-pyridine derivatives exhibit varied biological roles. For example, 1-(3,4-dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine shows antitumor activity, while delavirdine’s antiviral action relies on its indole-sulfonamide motif .
  • Steric Effects : Bulky substituents (e.g., naphthalene-2-sulfonyl) reduce metabolic clearance but may limit blood-brain barrier penetration .

Functional Analogues with Sulfonamide/Piperazine Hybrids

Several compounds combine sulfonamide and piperazine moieties, enabling diverse pharmacological applications:

  • 1-(Benzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine (CAS: 499197-63-6): Exhibits insecticidal activity via serotonin receptor modulation. The benzenesulfonyl group enhances stability against hydrolysis compared to methylsulfonyl .

Comparison with Target Compound :

  • Sulfonamide analogues (e.g., benzenesulfonyl derivatives) often show higher metabolic stability but lower aqueous solubility than methylsulfonyl-containing compounds .

Biological Activity

1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine (also referred to as compound 1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a methylsulfonyl group and a nitro-substituted pyridine. The general formula is represented as:

C11H14N4O3SC_{11}H_{14}N_{4}O_{3}S

Synthesis

The synthesis of 1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine typically involves the reaction of 1-(2-pyridinyl)piperazine with 5-nitro-2-chloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the selective introduction of the nitro group at the 5-position of the pyridine ring, which is critical for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the pyridinyl groups engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins, leading to various biological effects such as inhibition or activation depending on the context .

Pharmacological Applications

1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine has been investigated for several pharmacological applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Inhibition of Ion Channels : The compound has been characterized as an inhibitor of specific ion channels, which could be exploited for developing treatments for conditions like hypertension or arrhythmias .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including 1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound 13264
Control (Ciprofloxacin)816

Study 2: Anti-inflammatory Activity

In another research study focusing on anti-inflammatory properties, the compound was tested in vitro using human cell lines. The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
102530
504550
1007080

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